![molecular formula C9H18N2O3S B1375188 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol CAS No. 1343578-96-0](/img/structure/B1375188.png)
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol
Vue d'ensemble
Description
“2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1343578-96-0. It has a molecular weight of 234.32 and its IUPAC name is 2-[4-(cyclopropylsulfonyl)-1-piperazinyl]ethanol . The compound is stored at room temperature and has a purity of 95%. It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 234.32 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Metabolism and Oxidative Processes
- Cytochrome P450 and Enzymes Involvement : This compound undergoes oxidative metabolism involving cytochrome P450 enzymes. Such processes include the formation of various metabolites, demonstrating the chemical's interaction with human liver microsomes and enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Chemical Synthesis and Characterization
- Synthesis of Piperazine Derivatives : The chemical has been used in the synthesis of various piperazine derivatives, demonstrating its utility in creating compounds with potential biological activities, such as antibacterial and antifungal properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmacological Aspects
- Ligands for Melanocortin Receptors : Derivatives of this compound have been explored as ligands for melanocortin receptors, indicating potential applications in the development of treatments targeting these receptors (Mutulis et al., 2004).
Electrochemical Synthesis
- Electrochemical Synthesis Applications : The compound has been employed in electrochemical syntheses, such as in the creation of hydroquinone and benzoquinone derivatives. This indicates its role in advanced chemical synthesis techniques (Nematollahi, Momeni, & Khazalpour, 2014).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : Some derivatives of this chemical have shown significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Kale & Durgade, 2017).
Antiviral Research
- Anti-HIV Activity : Derivatives of this compound have been synthesized and tested for anti-HIV activity, suggesting its potential application in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Eco-Friendly Synthesis
- Green Microwave-Assisted Synthesis : The compound is involved in eco-friendly synthesis processes, like microwave-assisted synthesis, which is more efficient and environmentally friendly compared to conventional methods (Said et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZKUDGBNGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



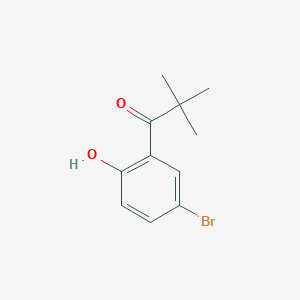
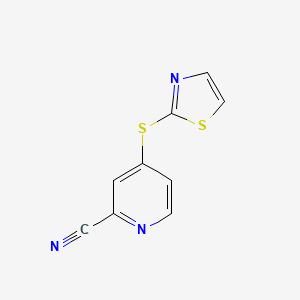
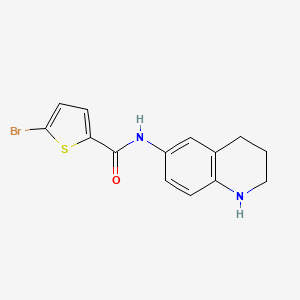
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
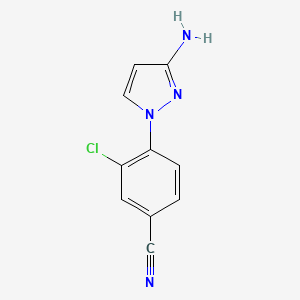
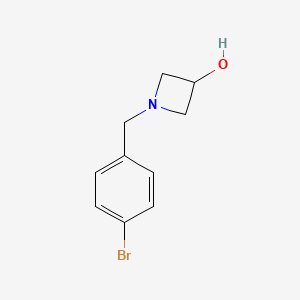
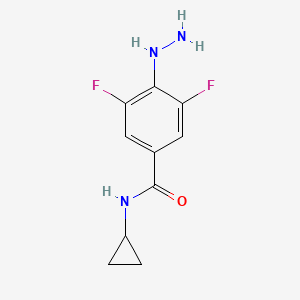
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
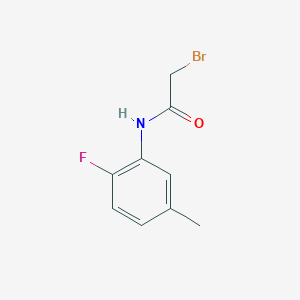
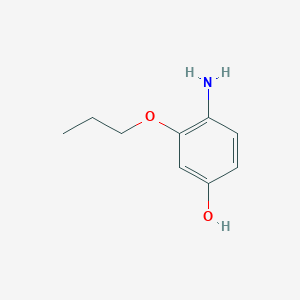
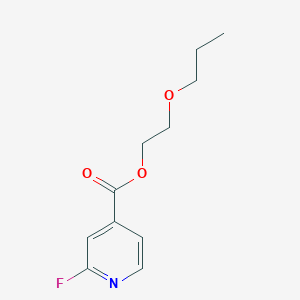
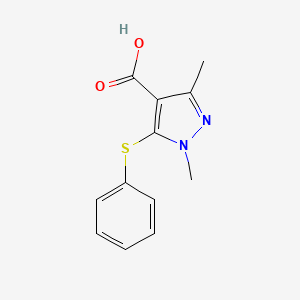
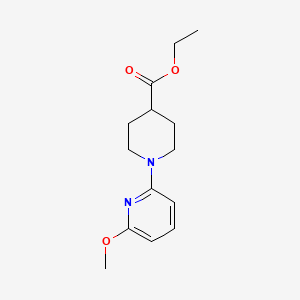
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)